molecular formula C10H17N3 B13304317 3-Cyclobutyl-4-ethyl-1-methyl-1H-pyrazol-5-amine

3-Cyclobutyl-4-ethyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13304317
M. Wt: 179.26 g/mol
InChI Key: TZFFZGNZKCPVSY-UHFFFAOYSA-N
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Description

3-Cyclobutyl-4-ethyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-4-ethyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of cyclobutanone with hydrazine, followed by alkylation and subsequent cyclization . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems ensures consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-4-ethyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Cyclobutyl-4-ethyl-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Cyclobutyl-4-ethyl-1-methyl-1H-pyrazol-5-amine apart is its unique cyclobutyl and ethyl substituents, which can influence its reactivity and interaction with biological targets. These structural features may enhance its potential as a pharmaceutical agent compared to other pyrazole derivatives .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-cyclobutyl-4-ethyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-3-8-9(7-5-4-6-7)12-13(2)10(8)11/h7H,3-6,11H2,1-2H3

InChI Key

TZFFZGNZKCPVSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2CCC2)C)N

Origin of Product

United States

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